molecular formula C21H18ClNO3 B12608573 N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide CAS No. 648923-44-8

N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide

Cat. No.: B12608573
CAS No.: 648923-44-8
M. Wt: 367.8 g/mol
InChI Key: XRDLOXLXZHKZSG-UHFFFAOYSA-N
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Description

N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide is a synthetic salicylamide derivative developed for investigational research. Compounds within this chemical class are of significant interest in medicinal chemistry and infectious disease studies due to their diverse biological activities. Structurally related molecules, particularly those based on the 5-chloro-2-hydroxybenzamide scaffold, have been identified as potent modulators of viral replication and antibiotic adjuvants. For instance, niclosamide, a well-known anthelmintic drug sharing the 5-chloro-2-hydroxybenzamide core, has demonstrated broad-spectrum antiviral activity and the ability to synergize with last-resort antibiotics like colistin against resistant Gram-negative bacteria . Furthermore, novel analogues of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have shown promising activity against respiratory syncytial virus (RSV), not only by suppressing viral replication but also by modulating the host's inflammatory response through the inhibition of IRF3 and NF-κB signaling pathways . The specific benzyloxy modification in this compound is a common strategy in drug discovery to fine-tune the physicochemical properties of a lead molecule, which can profoundly influence its bioavailability and target engagement. This makes it a valuable chemical tool for probing biological mechanisms and structure-activity relationships in various therapeutic areas.

Properties

CAS No.

648923-44-8

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[(2-phenylmethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C21H18ClNO3/c22-17-10-11-19(24)18(12-17)21(25)23-13-16-8-4-5-9-20(16)26-14-15-6-2-1-3-7-15/h1-12,24H,13-14H2,(H,23,25)

InChI Key

XRDLOXLXZHKZSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CNC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Formation of the Benzyloxy Intermediate

The initial step involves the reaction of benzyl alcohol with a suitable phenyl halide under basic conditions. This reaction is crucial as it forms the benzyloxy intermediate necessary for subsequent steps.

Chlorination

The benzyloxy intermediate is then subjected to chlorination using chlorinating agents such as thionyl chloride or phosphorus pentachloride. This step introduces the chlorine atom at the desired position on the aromatic ring.

Amidation

In the final step, the chlorinated intermediate undergoes amidation with 2-hydroxybenzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). This reaction forms N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide as the final product.

Summary of Synthetic Steps

Step Reactants/Conditions Products
Formation of Benzyloxy Benzyl alcohol + Phenyl halide + Base Benzyloxy intermediate
Chlorination Benzyloxy intermediate + Thionyl chloride Chlorinated intermediate
Amidation Chlorinated intermediate + 2-Hydroxybenzamide + DCC This compound

In an industrial context, the production of this compound may involve optimizing the above synthetic route to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and scalability.

This compound can participate in various chemical reactions, which include:

Types of Reactions

  • Oxidation : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

  • Reduction : Reduction reactions using lithium aluminum hydride can modify specific functional groups within the molecule.

  • Substitution : The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Reaction Type Reagents Conditions
Oxidation Potassium permanganate, Hydrogen peroxide Varies based on desired product
Reduction Lithium aluminum hydride Anhydrous conditions
Substitution Amines, Thiols Varies based on nucleophile

To monitor the progress of reactions and characterize the final product, several analytical techniques are employed:

Chemical Reactions Analysis

Types of Reactions

N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations
  • Target Compound : Features a benzyloxy group at the 2-position of the phenyl ring, a chlorine atom at the 5-position, and a hydroxyl group at the 2-position of the benzamide core.
  • Sulfamoyl-Triazine Derivatives (Compounds 51–55, ) : Replace the hydroxyl group with sulfamoyl and triazine moieties. These substitutions increase molecular weight and hydrogen-bonding capacity, resulting in higher melting points (255–279°C) compared to typical benzamides .
  • 5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide () : Contains a methanesulfonyl group at the 4-position, enhancing solubility and electronic withdrawal effects. This contrasts with the target compound’s benzyloxy group, which is electron-donating .

Physicochemical Properties

Table 1: Key Physicochemical Parameters
Compound Name Substituents Melting Point (°C) LogP (Predicted) Hydrogen Bond Donors
Target Compound 2-Benzyloxy, 5-Cl, 2-OH Not reported ~3.5 2 (OH, NH)
5-Chloro-2-hydroxy-N-[4-(MeSO₂)phenyl]benzamide 5-Cl, 2-OH, 4-MeSO₂ Not reported ~2.8 2 (OH, NH)
4-Benzylthio-2-chloro-5-sulfamoyl derivatives Sulfamoyl, triazine rings 255–279 ~4.2 3–4 (NH, SO₂)
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide 5-Cl, 2-OH, 2-F, 5-MeO Not reported ~3.1 2 (OH, NH)

Key Observations :

  • The sulfamoyl-triazine derivatives () exhibit higher melting points due to increased hydrogen bonding and molecular rigidity .
  • Electron-withdrawing groups (e.g., MeSO₂ in ) lower LogP compared to the target compound’s benzyloxy group, suggesting differences in membrane permeability .

Biological Activity

N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide, a compound with the CAS number 648923-44-8, has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C21H18ClNO3
  • Molecular Weight : 367.8 g/mol
  • LogP : 5.1294 (indicating lipophilicity)
  • Polar Surface Area (PSA) : 62.05 Ų

The compound exhibits several biological activities, primarily as an inhibitor of specific enzymes and pathways relevant to disease processes:

  • MAO-B Inhibition :
    • Recent studies have highlighted the compound's potential as a monoamine oxidase B (MAO-B) inhibitor. MAO-B is implicated in the metabolism of neurotransmitters and is a target for Parkinson's disease treatment.
    • In vitro assays demonstrated that related compounds showed potent MAO-B inhibitory activity with an IC50 value as low as 0.062 µM, suggesting that this compound may exhibit similar properties due to structural similarities .
  • Neuroprotective Effects :
    • The compound is believed to possess neuroprotective properties, potentially through its antioxidant effects and ability to chelate metal ions, which are significant in neurodegenerative conditions .
    • It has shown promise in reducing oxidative stress and inflammation in neuronal cells, which is critical in diseases like Alzheimer's and Parkinson's .

Study on Neuroprotective Activity

A study focused on derivatives of benzothiazole, similar to our compound, found that these compounds exhibited significant neuroprotective effects against oxidative stress-induced cell death. The results indicated that compounds with structural similarities could potentially be developed into therapeutic agents for neurodegenerative diseases .

Cancer Therapy Potential

Research has indicated that benzamide derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, compounds similar to this compound were evaluated for their ability to inhibit RET kinase activity, which plays a role in various cancers . The findings suggested moderate to high potency in inhibiting cancer cell proliferation.

Summary of Biological Activities

Activity Description
MAO-B InhibitionPotent inhibition with potential application in Parkinson's disease treatment.
Neuroprotective EffectsReduces oxidative stress and inflammation; protective against neuronal cell death.
Cancer Therapy PotentialInhibition of RET kinase; promising for various cancers.

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